Tomivosertib

Description

Overview of Mitogen-Activated Protein Kinase Interacting Kinase (MNK) Pathway Inhibition in Disease Pathogenesis

The Mitogen-Activated Protein Kinase (MAPK) interacting kinases, specifically MNK1 and MNK2, are critical intracellular signaling enzymes that play a pivotal role in regulating mRNA translation and cellular responses to various stimuli nih.govnih.govnih.gov. These kinases are activated downstream of key signaling cascades, including the Extracellular signal-regulated kinase (ERK) and p38 MAPK pathways nih.govnih.govembopress.org. Upon activation, MNKs primarily phosphorylate the eukaryotic initiation factor 4E (eIF4E) at serine 209 nih.govnih.govembopress.orgnih.govnih.govnih.govoncotarget.compatsnap.commdpi.com. This phosphorylation event is a crucial step that enhances the translation of specific messenger RNAs (mRNAs) encoding proteins vital for cell growth, proliferation, survival, and metastasis nih.govnih.govpatsnap.commdpi.com.

The influence of the MNK pathway extends beyond cancer cell proliferation, as it is also implicated in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-17 (IL-17) nih.govnih.govphysiology.orgresearchgate.netwjgnet.com. Aberrant or persistent expression of these cytokines is a significant factor in the pathogenesis of various inflammatory and autoimmune disorders nih.govwjgnet.com. Furthermore, MNK activity has been linked to the development of resistance to multiple cancer therapies, suggesting a role in treatment failure nih.govnih.govoncotarget.commdpi.comresearchgate.net. Importantly, MNK kinases are generally dispensable for normal cellular development and function, yet they are vital for oncogenic transformation and tumor progression, making them attractive therapeutic targets nih.govnih.govoncotarget.commdpi.comnih.gov.

Tomivosertib as a Selective MNK1/2 Kinase Inhibitor in Preclinical and Clinical Development

This compound, also known by its developmental code eFT508, is a potent, highly selective, orally bioavailable small-molecule inhibitor that targets both MNK1 and MNK2 nih.govinvivochem.commedchemexpress.comselleckchem.comaacrjournals.orgfirstwordpharma.comnih.govtargetedonc.com. It functions as a reversible, ATP-competitive inhibitor of these kinases invivochem.comselleckchem.com. In biochemical assays, this compound demonstrates potent inhibition of MNK1 and MNK2, with half-maximal inhibitory concentrations (IC50) typically in the low nanomolar range invivochem.commedchemexpress.comselleckchem.com.

Preclinical studies have shown that this compound effectively inhibits MNK1/2-mediated phosphorylation of eIF4E at serine 209 in various tumor cell lines, with IC50 values also falling within the low nanomolar to sub-micromolar range invivochem.commedchemexpress.comselleckchem.comnih.gov. This observed inhibition of target engagement correlates with significant anti-proliferative and anti-leukemic effects in a range of cancer cell lines, including diffuse large B-cell lymphoma (DLBCL), acute myeloid leukemia (AML), and breast cancer invivochem.commedchemexpress.comnih.gov. This compound has also demonstrated the ability to modulate pro-inflammatory cytokine production in sensitive cell lines invivochem.commedchemexpress.com.

The promising preclinical data have supported the progression of this compound into clinical development. It has been evaluated in Phase 1 and Phase 2 clinical trials, often in combination with other therapeutic agents, for various oncological indications, including advanced solid tumors, lymphomas, breast cancer, and non-small cell lung cancer (NSCLC) nih.govaacrjournals.orgfirstwordpharma.comtargetedonc.comnih.govpatsnap.comdrugbank.combiospace.comcuretoday.compatsnap.com. These trials have focused on assessing target engagement, safety, and preliminary efficacy.

Rationale for MNK Pathway Targeting in Oncology and Immune-Mediated Disorders

The critical role of the MNK pathway in promoting cancer development, progression, metastasis, and therapeutic resistance provides a strong rationale for its targeting in oncology nih.govnih.govnih.govnih.govoncotarget.commdpi.commdpi.com. MNKs drive the translation of mRNAs encoding proteins that support tumor cell growth, survival, metastasis, and resistance to chemotherapy and targeted therapies nih.govnih.govnih.govoncotarget.commdpi.commdpi.com. By inhibiting MNKs, it is possible to impede these oncogenic processes, potentially leading to tumor growth delay and overcoming drug resistance mechanisms mdpi.com. The pathway's convergence with key signaling cascades such as PI3K/AKT/mTOR and Ras/Raf/MEK/ERK, which are frequently dysregulated in cancer, further underscores its therapeutic importance nih.govnih.govoncotarget.commdpi.comtandfonline.com. Targeting MNKs has shown promise in preclinical models of various cancers, including pancreatic cancer, AML, breast cancer, and lung cancer mdpi.cominvivochem.comaacrjournals.orgnih.gov.

In the realm of immune-mediated disorders, the MNK pathway's involvement in regulating pro-inflammatory cytokine production is a key factor. MNKs contribute to the synthesis of cytokines like TNF-α and IL-6, which are central to inflammatory responses nih.govnih.govphysiology.orgresearchgate.netwjgnet.com. Aberrant or persistent expression of these cytokines is a significant factor in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease nih.govwjgnet.com. Consequently, inhibiting MNK activity offers a strategy to attenuate these inflammatory cascades and potentially manage autoimmune conditions nih.govphysiology.orgresearchgate.netwjgnet.compatsnap.com. Furthermore, this compound's potential to modulate immune cell function, including reducing T-cell exhaustion and enhancing memory T-cell populations, suggests broader applications in immuno-oncology and inflammatory diseases firstwordpharma.comcuretoday.com.

Data Tables

To illustrate the potent inhibitory activity of this compound against its targets, the following data from preclinical studies are presented:

| Target/Process Inhibited | IC50 Range (nM) | Reference(s) |

| MNK1 Kinase Activity | 1-2 | invivochem.commedchemexpress.comselleckchem.com |

| MNK2 Kinase Activity | 1-2.4 | invivochem.commedchemexpress.comselleckchem.comnih.gov |

| eIF4E Phosphorylation (Ser209) | 2-16 | invivochem.commedchemexpress.comselleckchem.com |

| Cancer Cell Line/Model | Observed Effect | Key Mechanism/Finding | Reference(s) |

| DLBCL Cell Lines | Anti-proliferative activity | Dose-dependent decrease in pro-inflammatory cytokines | invivochem.commedchemexpress.com |

| AML Cell Lines | Suppression of viability and proliferation | Inhibition of eIF4E phosphorylation (Ser209) | nih.gov |

| AML Cell Lines | Abrogation of eIF4E phosphorylation (Ser209) | Observed at 0.1 µM | nih.gov |

Compound List

this compound (eFT508)

Mitogen-Activated Protein Kinase Interacting Kinase 1 (MNK1)

Mitogen-Activated Protein Kinase Interacting Kinase 2 (MNK2)

Extracellular signal-regulated kinase (ERK)

p38 MAPK

Eukaryotic initiation factor 4E (eIF4E)

Tumor necrosis factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-17 (IL-17)

PI3K/AKT/mTOR pathway

Ras/Raf/MEK/ERK pathway

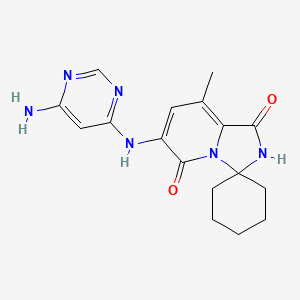

Structure

3D Structure

Properties

IUPAC Name |

6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTBYUWLRDZAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022534 | |

| Record name | Tomivosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849590-01-7 | |

| Record name | Tomivosertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1849590017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomivosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tomivosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOMIVOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H19X4WBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

Direct Inhibition of MNK1 and MNK2 Kinase Activity

Tomivosertib functions by competitively inhibiting the binding of ATP to MNK1 and MNK2 invivochem.commedchemexpress.com. This dual inhibition is characterized by high potency, with reported half-maximal inhibitory concentration (IC₅₀) values of 1-2 nM against both MNK1 and MNK2 isoforms in enzyme assays invivochem.commedchemexpress.com. By effectively blocking the activity of these kinases, this compound disrupts a key signaling node within the MAPK pathway ajmc.comtandfonline.com.

Downstream Modulation of Eukaryotic Translation Initiation Factor 4E (eIF4E) Phosphorylation

A primary consequence of MNK1/2 inhibition by this compound is the significant reduction in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (p-eIF4E S209) invivochem.commedchemexpress.comnih.govajmc.comaacrjournals.orgpatsnap.comnih.gov. eIF4E is a critical substrate of MNK1/2, and its phosphorylation is a key regulatory step in initiating protein synthesis tandfonline.comaacrjournals.org. This compound demonstrates potent efficacy in blocking this phosphorylation, with cellular IC₅₀ values ranging from 2-16 nM invivochem.commedchemexpress.com. This action effectively dampens the signaling cascade mediated by MNK1/2, leading to a profound loss of eIF4E phosphorylation biorxiv.org.

The phosphorylation of eIF4E by MNK1/2 is integral to the process of cap-dependent mRNA translation, which is the predominant mechanism for cellular protein synthesis aacrjournals.orgresearchgate.net. eIF4E, as a component of the eIF4F complex, binds to the 7-methylguanosine (B147621) cap structure at the 5' end of mRNA transcripts, facilitating the recruitment of the ribosomal subunit and initiating translation aacrjournals.orgresearchgate.net. By inhibiting this phosphorylation, this compound modulates the translation of a specific subset of mRNAs invivochem.comnih.gov.

The MNK-mediated phosphorylation of eIF4E is known to promote the translation of mRNAs encoding proteins that drive tumorigenesis and malignant cell proliferation nih.govnih.gov. This compound's inhibition of this process selectively affects the translation of these oncogenic mRNAs, thereby reducing the production of proteins critical for cancer growth and survival. This includes proteins such as c-Myc, Cyclin D1, matrix metalloproteinases (MMPs), SNAIL, myeloid cell leukemia-1 (MCL-1), and programmed death-ligand 1 (PD-L1) researchgate.netnih.gov.

Through its modulation of mRNA translation, this compound can induce significant changes in cellular proteome and translatome profiles aacrjournals.orgpatsnap.comnih.govresearchgate.net. Studies have indicated that this compound treatment can lead to perturbations in these profiles, reflecting a broader impact on protein synthesis and cellular function. For instance, research on similar pathways has shown reductions in anti-apoptotic and ribosomal proteins following treatment with related compounds nih.gov.

Immunomodulatory Effects

Beyond its direct effects on protein synthesis, this compound exhibits immunomodulatory properties that can enhance anti-tumor immunity biospace.com. It has been observed to improve the killing of tumor cells by T cells, delay T-cell exhaustion, and bolster the central memory T-cell pool biospace.com.

A key aspect of this compound's immunomodulatory activity is its ability to downregulate the expression of multiple immune checkpoint proteins biospace.com. Specifically, this compound has been shown to dramatically reduce the abundance of PD-L1 protein medchemexpress.com. It also influences other checkpoints such as PD-1, TIM-3, and LAG-3 biospace.com. By inhibiting the translation of PD-L1, this compound can help to sensitize tumor cells to immune surveillance and potentially limit cancer metastasis aacrjournals.org.

Data Tables

Table 1: Kinase Inhibition by this compound

| Target Kinase | IC₅₀ Value (nM) | Reference(s) |

| MNK1 | 1-2 | invivochem.commedchemexpress.com |

| MNK2 | 1-2 | invivochem.commedchemexpress.com |

| eIF4E Phosphorylation (Cellular) | 2-16 | invivochem.commedchemexpress.com |

Table 2: Key Proteins Modulated by this compound

| Protein Category | Specific Proteins Affected | Mechanism of Action | Reference(s) |

| Kinases | MNK1, MNK2 | Direct inhibition of kinase activity, preventing eIF4E phosphorylation. | invivochem.commedchemexpress.com |

| Translation Factors | eIF4E | Inhibition of phosphorylation at Serine 209, impacting cap-dependent mRNA translation. | invivochem.comnih.govaacrjournals.org |

| Oncogenic Proteins | c-Myc, Cyclin D1, PD-L1, MMP-3, SNAIL, MCL-1 | Reduced translation of mRNAs encoding these proteins, affecting cell growth, proliferation, and immune evasion. | researchgate.netnih.gov |

| Immune Checkpoint Proteins | PD-L1, PD-1, TIM-3, LAG-3 | Downregulation of protein abundance, influencing T cell activity and tumor immune evasion. | medchemexpress.combiospace.com |

Compound Names

this compound

eFT508

eFT-508

this compound hydrochloride

Preclinical Efficacy and Pharmacodynamics

In Vitro Studies in Malignancy Models

Solid Tumor Malignancies

Breast Cancer (Metastatic Breast Cancer)

Preclinical investigations have highlighted Tomivosertib's potential in breast cancer models. In refractory metastatic breast cancer, combination studies with paclitaxel (B517696) showed that this compound reduced phosphorylated eIF4E (p-eIF4E) levels and modulated immune cell infiltrates without adverse pharmacokinetic interactions patsnap.comresearchgate.netnih.govaacrjournals.orgsec.gov. Furthermore, research has indicated that jointly inhibiting Bcl-xL and blocking eIF4E activation with this compound may represent a promising therapeutic strategy for breast cancer sec.gov. Preclinical data also supports its evaluation in triple-negative breast cancer (TNBC) in combination with checkpoint inhibitors like pembrolizumab (B1139204) prnewswire.comglobenewswire.com.

Hepatocellular Carcinoma (HCC)

Preclinical studies have indicated this compound's efficacy in hepatocellular carcinoma (HCC) models. It has been shown to suppress angiogenesis, growth, and survival in glioblastoma models, suggesting potential applications in other vascularized tumors like HCC researchgate.net. Furthermore, this compound has demonstrated the ability to downregulate PD-L1 protein by inhibiting MNK-dependent translation, which can enhance anti-tumor immunity. In preclinical models of MYC-KRAS-driven liver cancer, this mechanism led to increased intratumoral cytotoxic T cells and prolonged survival . Clinical trials have also explored this compound in advanced HCC, although specific preclinical efficacy data for HCC models are less detailed in the provided search results compared to other tumor types.

Glioblastoma (GBM)

This compound has shown promise in preclinical glioblastoma (GBM) models. Research indicates that this compound inhibits GBM cell growth and induces apoptosis by suppressing MNK-dependent eIF4E phosphorylation in both tumor and endothelial cells researchgate.net. This inhibition also disrupted GBM endothelial cell capillary network formation, growth, and survival. Notably, Temozolomide (TMZ) was found to activate eIF4E, an effect reversed by this compound. In a GBM xenograft mouse model, the combination of TMZ and this compound demonstrated superior efficacy compared to this compound alone, with this compound inhibiting GBM angiogenesis and decreasing p-eIF4E levels in vivo researchgate.net. The activation of p-eIF4E has been identified as a common molecular feature in GBM patients, supporting this compound's therapeutic potential researchgate.net.

Colorectal Cancer (CRC)

In preclinical colorectal cancer (CRC) models, this compound has demonstrated enhanced cell death when combined with chemotherapy agents such as 5-Fluorouracil and Oxaliplatin. This synergy is attributed to the suppression of parallel survival signals, such as Mcl-1 . Additionally, preclinical data suggests that this compound can trigger an anti-tumor immune response and enhance the activity of checkpoint inhibitors in CRC ascopubs.orgprnewswire.comresearchgate.net. Studies involving microsatellite stable colorectal cancer (MSS CRC) have shown robust target engagement and acceptable toxicity when this compound was combined with avelumab, with one patient achieving a partial response researchgate.net.

Prostate Cancer (Castration-Resistant Prostate Cancer)

Preclinical studies have shown this compound to be highly active in prostate cancer models, including castrate-resistant xenografts and patient-derived explant models prostatecancernewstoday.comfirstwordpharma.com. This compound's mechanism involves inhibiting MNK1/2, which are known to promote tumor growth and immune evasion. By blocking MNK-mediated signaling, this compound can potentially inhibit tumor growth in castration-resistant prostate cancer (CRPC) firstwordpharma.com. Furthermore, this compound has been shown to dampen MDSC infiltration and tumor growth in prostate cancer models, suggesting a potential therapeutic strategy when combined with immunotherapies to restore immune surveillance larvol.com.

Pancreatic Cancer

Specific preclinical efficacy data for this compound in pancreatic cancer models was not detailed in the provided search results. However, this compound's general mechanism of inhibiting MNK1/2 and eIF4E phosphorylation, which impacts protein translation critical for cell proliferation, suggests a broad potential applicability across various solid tumors, including pancreatic cancer, pending further investigation.

Non-Small Cell Lung Cancer (NSCLC)

This compound has been evaluated in the context of Non-Small Cell Lung Cancer (NSCLC), notably in combination with immune checkpoint inhibitors. In a Phase 2a study, the combination of this compound with PD-1/PD-L1 inhibitors demonstrated a significant increase in progression-free survival in NSCLC patients who had insufficient response to single-agent checkpoint inhibitor therapy researchgate.net. Subsequently, the KICKSTART trial, a randomized, double-blind, placebo-controlled Phase 2b study, evaluated this compound in combination with pembrolizumab as frontline therapy for patients with advanced NSCLC, or as an extension of frontline therapy upon disease progression onclive.combiospace.com. Topline findings from this trial indicated only modest activity for the combination, and did not support the agent's continued frontline development in NSCLC onclive.comtargetedonc.com.

Effects on Immune Cell Populations within Tumor Microenvironment

This compound has been shown to modulate the tumor microenvironment and enhance anti-tumor immunity ncats.ioresearchgate.net. Preclinical data suggest that this compound can enhance the killing of tumor cells by T cells, delay T-cell exhaustion, and bolster the T-cell central memory pool. This is partly achieved by down-regulating multiple immune checkpoint proteins, including PD-1, PD-L1, TIM-3, and LAG-3 biospace.comfirstwordpharma.com. Furthermore, this compound treatment has been associated with an upregulation of MHC class II molecules on tumor cells, macrophages, and dendritic cells researchgate.net. In vivo studies have demonstrated that this compound can modulate tumor-infiltrating lymphocytes and establish immune memory researchgate.net. It also leads to dose-dependent decreases in the production of pro-inflammatory cytokines such as TNFα, IL-6, IL-10, and CXCL10 selleckchem.commedchemexpress.com. This compound has also been shown to enhance CAR T cell activity by modulating T cell differentiation towards central memory (Tcm) and stem cell memory (TscM) populations, leading to improved efficacy in preclinical models aacrjournals.org.

In Vivo Studies and Tumor Xenograft Models

This compound has demonstrated potent anti-tumor activity in various preclinical in vivo models.

Anti-Tumor Activity in Diverse Cancer Models

In vivo studies have shown this compound to possess significant anti-tumor activity in models of diffuse large B-cell lymphoma (DLBCL) and other solid tumors ncats.io. Specifically, it exhibited efficacy in subcutaneous human lymphoma xenograft models, particularly in TMD8 and HBL-1 ABC-DLBCL models, which harbor activating MyD88 mutations invivochem.comselleckchem.com. Anti-tumor activity has also been demonstrated in models of glioblastoma and colorectal cancer researchgate.net. In acute myeloid leukemia (AML) models, this compound showed potent suppressive effects on leukemic cell viability and clonogenicity nih.gov. Studies in MYC–KRAS tumor models in mice indicated that this compound slowed tumor growth, prevented metastasis, and increased survival cancer.gov.

Table 1: In Vivo Anti-Tumor Activity of this compound in Xenograft Models

| Cancer Type/Model | Observed Activity | Reference(s) |

| Diffuse Large B-cell Lymphoma (DLBCL) | Potent in vivo anti-tumor activity; Efficacy in TMD8 and HBL-1 ABC-DLBCL models | invivochem.comselleckchem.comncats.io |

| Glioblastoma | Efficacy observed in combination therapy in xenograft mouse model | researchgate.net |

| Colorectal Cancer (CRC) | Demonstrated anti-tumor activity | |

| Acute Myeloid Leukemia (AML) | Potent suppressive effects on leukemic cell viability and clonogenicity | nih.gov |

| Mesothelioma | 60% to 70% reduction in tumor mass after 2 weeks in grafts | onclive.com |

| MYC–KRAS tumors (syngeneic mouse model) | Slowed tumor growth, prevented spread, increased survival | cancer.gov |

Impact on Tumor Growth and Progression

This compound's mechanism of inhibiting MNK-eIF4E signaling leads to decreased translation of oncogenic proteins, resulting in reduced tumor cell proliferation and growth nih.gov. In preclinical studies, this compound has shown to inhibit growth and induce apoptosis in various cancer cell lines researchgate.net. In vivo, it has been observed to slow tumor growth and progression in models such as MYC-KRAS tumors cancer.gov.

Modulation of Anti-Tumor Immunity

Beyond direct anti-proliferative effects, this compound actively modulates anti-tumor immunity in vivo ncats.ioresearchgate.net. It promotes an anti-tumor immune response and enhances the activity of checkpoint inhibitors in a T-cell dependent manner researchgate.netresearchgate.net. Preclinical data demonstrate that this compound as a single agent promotes anti-tumor immunity that persists after drug treatment cessation ncats.io. In syngeneic tumor models, this compound treatment resulted in significant anti-tumor activity, modulation of tumor-infiltrating lymphocytes, and the establishment of immune memory researchgate.net.

Pharmacodynamic Biomarkers in Preclinical Development

Pharmacodynamic (PD) studies are crucial for understanding a drug's mechanism of action and target engagement. In preclinical development and early clinical trials, key PD biomarkers for this compound have included the phosphorylation status of eIF4E at Ser209 (p-eIF4E), as well as global proteome and translatome profiles researchgate.netaacrjournals.orgresearchgate.netnih.govsec.govpatsnap.com. This compound treatment has been shown to induce a clear reduction in p-eIF4E levels in tumor tissues and in vivo models researchgate.netaacrjournals.orgresearchgate.netnih.govpatsnap.com. These studies also identified this compound-induced perturbations in the proteome and translatome, providing insights into its cellular effects aacrjournals.orgresearchgate.netnih.govpatsnap.com.

Table 2: Key Pharmacodynamic Biomarkers and Findings for this compound

| Biomarker | Observed Effect of this compound | Reference(s) |

| p-eIF4E (Ser209) | Reduction in phosphorylation levels | researchgate.netaacrjournals.orgresearchgate.netnih.govpatsnap.com |

| Proteome | This compound-induced perturbations observed in biopsied tissue | aacrjournals.orgresearchgate.netnih.govpatsnap.com |

| Translatome | This compound-induced perturbations observed in biopsied tissue | aacrjournals.orgresearchgate.netnih.govpatsnap.com |

| Cellular Populations | This compound-induced perturbations observed in biopsied tissue | aacrjournals.orgresearchgate.netnih.govpatsnap.com |

| Tumor-Infiltrating Lymphocytes | Modulation and increased abundance/activity observed in vivo | researchgate.net |

| Immune Checkpoint Proteins (PD-1, PD-L1, TIM-3, LAG-3) | Down-regulation observed | biospace.comfirstwordpharma.com |

| Pro-inflammatory Cytokines (TNFα, IL-6, IL-10, CXCL10) | Dose-dependent decrease in production | selleckchem.commedchemexpress.com |

Table 3: In Vitro Target Inhibition Potency of this compound

| Target | Assay Type | IC50 Value (nM) | Reference(s) |

| MNK1 | Enzyme Assay | 1–2 | invivochem.comselleckchem.com |

| MNK1 | Enzyme Assay | 2.4 | nih.gov |

| MNK2 | Enzyme Assay | 1–2 | invivochem.comselleckchem.com |

| MNK2 | Enzyme Assay | 1 | nih.gov |

| eIF4E Phosphorylation (Cellular) | Cellular Assay | 2–16 | invivochem.comselleckchem.commedchemexpress.com |

Compound List:

this compound (eFT508)

Pembrolizumab (KEYTRUDA®)

Paclitaxel

Cellular eIF4E Phosphorylation at Serine 209

The core mechanism of action for this compound involves the inhibition of MNK1 and MNK2, thereby preventing the phosphorylation of their key substrate, eIF4E, at Serine 209 nih.govmedchemexpress.comselleckchem.com. This phosphorylation event is a critical determinant of cap-dependent mRNA translation, particularly for mRNAs containing upstream open reading frames (uORFs) and those encoding proteins with oncogenic potential . By blocking this process, this compound effectively reduces the synthesis of proteins that drive tumor growth and survival, such as c-Myc, Cyclin D1, and Programmed Death-Ligand 1 (PD-L1) medchemexpress.comselleckchem.com.

Preclinical studies have demonstrated that this compound effectively abrogates eIF4E phosphorylation at Serine 209 in a dose-dependent manner. In acute myeloid leukemia (AML) cell lines, such as U937, MV411, and MM6, treatment with this compound led to the complete abrogation of eIF4E phosphorylation on Serine 209 at a concentration of 0.1 μM nih.gov. Enzyme assays indicate that this compound inhibits MNK1 and MNK2 with half-maximal inhibitory concentrations (IC50) in the low nanomolar range, typically between 1-2 nM for both isoforms nih.govmedchemexpress.comselleckchem.com. The inhibition of eIF4E phosphorylation itself exhibits an IC50 range of 2-16 nM in various tumor cell lines medchemexpress.comselleckchem.com. These findings underscore this compound's potent and specific activity in disrupting the MNK-eIF4E signaling axis.

Table 1: this compound's Inhibition of eIF4E Phosphorylation at Serine 209

| Target Kinase | IC50 (nM) | Target Substrate | Phosphorylation Site | Observed Effect in Preclinical Models |

| MNK1 | 1-2 | eIF4E | Serine 209 | Dose-dependent reduction/abrogation of phosphorylation |

| MNK2 | 1-2 | eIF4E | Serine 209 | Dose-dependent reduction/abrogation of phosphorylation |

| eIF4E (overall effect) | 2-16 | N/A | Serine 209 | Abrogated at 0.1 μM in AML cells; dose-dependent reduction in tumor cell lines |

Proteomic and Translatomic Perturbations

The inhibition of eIF4E phosphorylation by this compound has profound downstream effects on the cellular proteome and translatome, altering the synthesis of a wide array of proteins critical for cellular function and oncogenesis medchemexpress.com. Proteomic and translatomic analyses have been employed in preclinical settings to elucidate these molecular changes induced by this compound aacrjournals.orgresearchgate.netnih.govpatsnap.comkcl.ac.ukx-mol.net.

Studies have revealed that this compound treatment leads to a dose-dependent decrease in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), Interleukin-10 (IL-10), and CXCL10, particularly in Diffuse Large B-cell Lymphoma (DLBCL) cell lines medchemexpress.com. The reduction in TNFα production, for instance, has been correlated with a significant decrease in TNFα mRNA half-life, indicating an impact on mRNA stability and translation medchemexpress.com. Furthermore, this compound has been shown to dramatically downregulate the protein abundance of PD-L1, a key immune checkpoint molecule medchemexpress.comselleckchem.com. It also suppresses the expression of pro-survival proteins such as Mcl-1 and Bcl-2 . These perturbations collectively contribute to the anti-proliferative and anti-tumor activities observed in preclinical models. Mass spectrometry studies have also identified novel putative interactors of MNK1/2, providing further insight into the complex cellular pathways modulated by this compound nih.gov.

Spatial Distribution Analysis of Immune Cell Infiltrates

The intricate interplay between cancer cells and the tumor microenvironment, including immune cell infiltrates, is significantly influenced by signaling pathways like the MNK-eIF4E axis . Preclinical research and translational studies have utilized spatial distribution analysis of immune cell infiltrates as a pharmacodynamic endpoint to assess the impact of this compound on the tumor microenvironment aacrjournals.orgresearchgate.netnih.govpatsnap.comkcl.ac.ukx-mol.net.

These analyses have identified this compound-induced perturbations in cellular populations within tumor tissues aacrjournals.orgresearchgate.netnih.govpatsnap.comkcl.ac.ukx-mol.net. While specific quantitative data on the precise changes in the spatial distribution of individual immune cell types (e.g., T cells, macrophages, dendritic cells) are not detailed in the provided snippets, the studies confirm that this compound modulates these cellular components. This suggests that the drug's effects extend beyond direct tumor cell killing, potentially influencing the immune landscape of the tumor. The feasibility of employing proteomic profiles, translatomic profiles, and the spatial distribution of immune cell infiltrates for clinical pharmacodynamic studies has been demonstrated, highlighting the comprehensive approach to understanding this compound's mechanism of action aacrjournals.orgresearchgate.netnih.govpatsnap.comkcl.ac.ukx-mol.net.

Compound List:

this compound (eFT508)

eIF4E (eukaryotic initiation factor 4E)

MNK1 (Mitogen-Activated Protein Kinase Interacting Kinase 1)

MNK2 (Mitogen-Activated Protein Kinase Interacting Kinase 2)

TNFα (Tumor Necrosis Factor-alpha)

IL-6 (Interleukin-6)

IL-10 (Interleukin-10)

CXCL10 (C-X-C motif chemokine ligand 10)

PD-L1 (Programmed death-ligand 1)

c-Myc

Cyclin D1

Mcl-1

Bcl-2

Clinical Development and Therapeutic Outcomes

Phase 1 and 1b Clinical Trials

Early clinical investigations of Tomivosertib aimed to establish its safety profile, pharmacokinetics, and, crucially, its ability to engage its molecular target and induce measurable biological changes in patients. A Phase 1b trial combined this compound with paclitaxel (B517696) in patients with refractory metastatic breast cancer, providing key insights into its pharmacodynamic effects.

In a Phase 1b clinical trial involving patients with refractory metastatic breast cancer, biopsies were collected at baseline and during treatment to assess target engagement. These studies demonstrated that this compound effectively engaged its target, as evidenced by significant reductions in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (S209), a key substrate of MNK1/2 aacrjournals.orgresearchgate.netkcl.ac.ukpatsnap.comnih.gov. This direct measurement confirmed the drug's intended biological mechanism of action in human tumor tissue.

Beyond the direct inhibition of eIF4E S209 phosphorylation, the Phase 1b trial also characterized broader pharmacodynamic effects. This compound treatment led to identified perturbations within the proteome and translatome of biopsied metastatic breast cancer tissues aacrjournals.orgresearchgate.netkcl.ac.ukpatsnap.comnih.gov. Furthermore, the study demonstrated the feasibility of using these detailed molecular profiles, alongside imaging mass cytometry to analyze cellular populations, as clinical pharmacodynamic endpoints. These findings collectively confirmed this compound's ability to modulate cellular processes relevant to cancer, providing a rationale for further clinical investigation aacrjournals.orgresearchgate.netnih.gov.

Table 1: Pharmacodynamic Findings of this compound in Phase 1b Metastatic Breast Cancer Trial

| Pharmacodynamic Endpoint | Observed Finding |

| eIF4E S209 Phosphorylation | Clear reduction observed in patient tumor tissues aacrjournals.orgresearchgate.netkcl.ac.ukpatsnap.comnih.gov. |

| Proteomic Profiles | This compound-induced perturbations identified in biopsied metastatic breast cancer tissue aacrjournals.orgresearchgate.netkcl.ac.ukpatsnap.comnih.gov. |

| Translatomic Profiles | This compound-induced perturbations identified in biopsied metastatic breast cancer tissue aacrjournals.orgresearchgate.netkcl.ac.ukpatsnap.comnih.gov. |

| Cellular Populations (Immune Infiltrates) | Spatial distribution of immune cell infiltrates analyzed, demonstrating feasibility of use in pharmacodynamic studies aacrjournals.orgresearchgate.netnih.gov. |

The Phase 1b trial in refractory metastatic breast cancer, by demonstrating clear target engagement and significant pharmacodynamic changes, provided a strong rationale for advancing this compound into Phase 2 studies aacrjournals.orgpatsnap.comnih.gov. While specific objective response rates (e.g., partial responses or prolonged stable disease) are not detailed in the available snippets for this particular trial, the observed biological activity in a heavily pre-treated patient population suggests early signs of clinical relevance. In contrast, a separate trial in advanced castrate-resistant prostate cancer was terminated early due to a lack of efficacy larvol.com.

Phase 2 Clinical Trials in Specific Cancer Indications

Building on the early-phase findings, this compound was evaluated in Phase 2 trials for specific cancer types, most notably in Non-Small Cell Lung Cancer (NSCLC).

The Phase 2 KICKSTART trial investigated this compound in combination with Pembrolizumab (B1139204) (an anti-PD-1 therapy) as a frontline treatment for patients with advanced Non-Small Cell Lung Cancer (NSCLC) who had a programmed death-ligand 1 (PD-L1) expression level of 50% or higher onclive.compatsnap.comtargetedonc.comglobenewswire.combiospace.com. The trial was designed as a randomized, double-blind, placebo-controlled study onclive.comtargetedonc.comglobenewswire.combiospace.com.

Based on these topline findings, which demonstrated only modest activity and failed to meet the primary endpoint's statistical threshold, the manufacturer announced the discontinuation of further development of this compound in frontline NSCLC onclive.compatsnap.comtargetedonc.comglobenewswire.comclinicaltrialsarena.com.

Table 2: KICKSTART Trial (Phase 2 NSCLC) - Primary Endpoint Results

| Metric | This compound + Pembrolizumab | Placebo + Pembrolizumab |

| Median Progression-Free Survival (PFS) | 13.0 weeks | 11.7 weeks |

| Hazard Ratio (HR) for PFS | 0.62 | N/A |

| p-value for PFS | 0.21 | N/A |

Compound List

this compound (eFT508)

Pembrolizumab (Keytruda)

Paclitaxel

Non-Small Cell Lung Cancer (NSCLC)

Efficacy in PD-L1 High Expression Subgroups

In the KICKSTART trial, patients were selected based on high PD-L1 expression (≥50%) to assess the efficacy of this compound in this specific subgroup. While the combination showed modest activity, the primary endpoint was not met, leading to the discontinuation of further development in this indication. targetedonc.comonclive.compatsnap.comclinicaltrialsarena.comglobenewswire.combioworld.com

Progression-Free Survival (PFS) and Overall Survival (OS) Analyses

Table 1: KICKSTART Trial - PFS Outcomes in NSCLC

| Treatment Arm | Median PFS (Weeks) | Hazard Ratio (HR) | 95% CI for HR | P-value |

|---|---|---|---|---|

| This compound + Pembrolizumab | 13.0 | 0.62 | 0.3-1.3 | 0.21 |

Note: The p-value did not meet the prespecified threshold of p ≤ 0.2.

Acute Myeloid Leukemia (AML)

This compound has shown preclinical promise in Acute Myeloid Leukemia (AML) due to its ability to inhibit key survival proteins like Mcl-1 and Bcl-2. Investigator-sponsored trials are exploring its potential in this hematological malignancy. bioworld.comoncotarget.comresearchgate.netnih.govcancer.gov

Monotherapy Evaluation

An investigator-sponsored Phase 1 dose-escalation study (NCT05744739) is evaluating this compound as a monotherapy in patients with relapsed or refractory AML who are not suitable for intensive chemotherapy. The primary objective is to determine the dose of maximum pharmacologic activity (MPA). cancer.govpatsnap.com

Combination with Standard of Care (e.g., Azacitidine, Venetoclax)

Preclinical studies suggest that this compound can synergize with venetoclax (B612062), a BCL-2 inhibitor, to produce enhanced anti-leukemic responses in AML cell lines. oncotarget.comresearchgate.netnih.gov This combination strategy is being explored in clinical settings. For instance, an investigator-sponsored trial aims to assess this compound in combination with azacitidine and venetoclax. bioworld.com

The combination of venetoclax with hypomethylating agents (HMAs) like azacitidine or decitabine (B1684300) is an established standard of care for newly diagnosed AML in patients ineligible for intensive chemotherapy. These combinations have demonstrated high rates of durable remission, with composite complete remission (CR) rates often exceeding 60%. onclive.comasco.orgresearchgate.net While this compound's specific data in combination with these agents in AML is still emerging from clinical trials, the preclinical synergy provides a strong rationale.

Objective Response Rates and Duration of Response

While specific clinical data for this compound in AML combination therapies are still maturing, preclinical studies have shown synergistic anti-leukemic responses. oncotarget.comresearchgate.netnih.gov In the context of venetoclax and azacitidine/decitabine combinations for AML, objective response rates (ORR) and complete remission (CR) rates are generally high. For example, studies using venetoclax with azacitidine or decitabine have reported composite CR rates ranging from 58% to 74%, with median durations of response (DOR) between 15.0 and 21.2 months. onclive.comasco.orgresearchgate.net The role of this compound in enhancing these outcomes is an active area of clinical investigation.

Table 2: AML Treatment Outcomes with Venetoclax Combinations (Contextual Data)

| Treatment Combination | Composite CR/CRi Rate | Median DOR (Months) | Median OS (Months) |

|---|---|---|---|

| Venetoclax + Azacitidine | 58% - 71% | 21.2 | 16.9 |

Note: Data presented are for venetoclax combinations and serve as a benchmark for ongoing this compound combination studies in AML.

Metastatic Breast Cancer

This compound has been investigated in metastatic breast cancer, particularly in patients resistant to standard-of-care treatments. A Phase 1b trial evaluated this compound alone and in combination with paclitaxel in patients with refractory metastatic breast cancer. patsnap.comnih.govresearchgate.netaacrjournals.org

The trial demonstrated that this compound, both as a monotherapy and in combination with paclitaxel, was well-tolerated and showed no pharmacokinetic interactions between the drugs. nih.govresearchgate.netaacrjournals.org Pharmacodynamic studies indicated a clear reduction in the phosphorylation of eIF4E at S209, a key substrate of MNK1/2, confirming target engagement. nih.govresearchgate.netaacrjournals.org The study concluded that this compound effectively inhibits MNK1/2 activity in metastatic breast cancer tissue and can be safely combined with paclitaxel, supporting its further development in Phase II studies. nih.govresearchgate.netaacrjournals.org While not powered to assess clinical benefit, two of the 18 heavily pretreated patients remained on study for over 6 months before disease progression, suggesting potential activity. aacrjournals.org

Table 3: this compound in Metastatic Breast Cancer (Phase 1b Trial)

| Treatment Arm | Tolerability | Pharmacokinetic Interaction | Target Engagement (p-eIF4E S209) | Clinical Activity (Preliminary) |

|---|---|---|---|---|

| This compound Monotherapy | Well-tolerated | None | Clear reduction | Suggestive |

Other Solid Tumors and Lymphomas

Clinical Pharmacodynamics and Biomarker Correlations

The clinical development of this compound has involved extensive pharmacodynamic studies to assess target engagement and understand its mechanism of action in patients.

Evidence of MNK1/2 Inhibition in Patient Tissue Biopsies

Pharmacodynamic assessments using patient tissue biopsies have confirmed the ability of this compound to inhibit its intended targets, MNK1/2 aacrjournals.orgpatsnap.comnih.gov. Studies have utilized sequential biopsies obtained at baseline and during treatment to evaluate target engagement. A key pharmacodynamic marker assessed has been the phosphorylation status of eIF4E at Ser209 (p-eIF4E S209), a direct substrate of MNK1/2.

Results from clinical trials have consistently shown a significant reduction in p-eIF4E levels in tumor tissues following this compound administration aacrjournals.orgpatsnap.comnih.gov. For instance, in a Phase Ib trial in metastatic breast cancer, pre-treatment biopsies displayed high p-eIF4E staining, which became undetectable in on-treatment biopsies, confirming potent MNK1/2 inhibition aacrjournals.orgresearchgate.net. This target engagement was further supported by mass cytometry analysis aacrjournals.orgaacrjournals.org. In vitro studies further corroborate these findings, demonstrating that this compound effectively abrogates eIF4E phosphorylation at Ser209 in cancer cell lines medchemexpress.comnih.gov.

Correlation of Biomarker Modulation with Clinical Response

While this compound effectively engages its target, direct correlations between the degree of biomarker modulation (e.g., p-eIF4E levels) and specific clinical responses have not been extensively detailed in the provided literature. Some studies have noted variability in patient responses to this compound aacrjournals.org. One analysis indicated a correlation in the translational response among patients with specific hormone receptor statuses (ER+ and PR+) aacrjournals.org. In trials combining this compound with checkpoint inhibitors, PD-L1 positivity was suggested to correlate with the duration of benefit, positioning PD-L1 as a potential biomarker in certain contexts curetoday.com. However, robust data directly linking quantitative changes in pharmacodynamic markers of MNK inhibition to clinical outcomes are limited in the reviewed materials.

Analysis of Immune Cell Infiltrates in Treated Tumors

This compound's mechanism of action involves modulating the tumor microenvironment and influencing immune responses aacrjournals.orgresearchgate.net. Pharmacodynamic studies have included the analysis of immune cell infiltrates within tumor biopsies to understand these effects aacrjournals.org. In preclinical models and some clinical assessments, this compound has been shown to impact immune cell populations and signaling molecules.

Mass cytometry evaluation of the tumor microenvironment in breast cancer patients treated with this compound indicated a significant attenuation of PD-L1 and PD-L2 expression following treatment, either as a monotherapy or in combination researchgate.net. Preclinical data suggest that this compound can trigger an anti-tumor immune response and enhance the efficacy of checkpoint inhibitors in a T-cell dependent manner researchgate.net. Furthermore, research in other tumor types has indicated that while MNK inhibitors can increase the infiltration of CD8+ T cells, they might also induce a T cell exhaustion phenotype within the tumor microenvironment researchgate.net. These findings highlight this compound's potential to modulate the immune landscape of tumors.

Mechanisms of Resistance and Overcoming Therapeutic Challenges

Intrinsic and Acquired Resistance to MNK Inhibition

Resistance to Mitogen-activated protein kinase-interacting kinase (MNK) inhibition can manifest through various mechanisms that allow cancer cells to survive and proliferate despite the presence of the drug.

Dysregulation of the MNK1/2–eukaryotic initiation factor 4E (eIF4E) signaling axis is known to promote cancer progression. nih.gov MNK1, in particular, influences cancer stem cells, which are self-renewing populations that contribute to metastasis, recurrence, and resistance to chemotherapy. nih.gov Therefore, tumors with high intrinsic activity of this pathway may exhibit inherent resistance to MNK inhibitors. Tomivosertib is a potent and highly selective inhibitor of MNK1 and MNK2, with IC50 values of 1-2 nM against both isoforms. scienceopen.com Treatment with the drug leads to a dose-dependent reduction in the phosphorylation of its key substrate, eIF4E, at serine 209. scienceopen.com While preclinical studies have demonstrated its anti-proliferative activity, the specific mechanisms through which cancer cells might acquire resistance to this compound over time are still being elucidated. scienceopen.com

Cancer cells can develop resistance to targeted therapies by rerouting signaling through alternative or parallel pathways to maintain growth and survival. nih.gov Common bypass tracks include the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. nih.govmdpi.comnih.gov Hyperactivation of the PI3K/AKT/mTOR pathway is a frequent event in many cancers and is associated with resistance to various targeted therapies. nih.govmdpi.comresearchgate.net

While this compound effectively blocks the phosphorylation of eIF4E, research in acute myeloid leukemia (AML) cells has shown that it does not disrupt the formation of MNK2-RAPTOR-mTOR complexes. nih.govumw.edu.pl This suggests that the mTOR pathway may remain active, potentially providing a compensatory survival signal that circumvents the effects of MNK inhibition. The activation of such alternative pathways can limit the effectiveness of single-agent therapies that target a specific node in a complex signaling network. mdpi.com

The tumor suppressor protein p53 is a critical regulator of cellular responses to stress, including DNA damage, and can induce cell cycle arrest or apoptosis. ashpublications.org Mutations in the TP53 gene are common in human cancers and can result not only in a loss of tumor-suppressive function but also in the acquisition of oncogenic activities, often referred to as gain-of-function. scienceopen.comnih.gov These gain-of-function mutations can promote malignancy, metastasis, and drug resistance. nih.gov

While direct clinical evidence linking p53 mutational status to this compound sensitivity is not yet established, there is a known interplay between the MNK and p53 pathways. researchgate.net Given that p53 status can significantly alter cellular susceptibility to apoptosis and response to therapeutic agents, it is plausible that the efficacy of MNK inhibitors could be influenced by the presence of wild-type versus mutant p53. umw.edu.plconfex.com A mutated p53 protein could potentially contribute to resistance against apoptosis induced by MNK inhibition.

This compound is often evaluated in combination with other therapies, and resistance can arise from mechanisms that affect the co-administered agent. A prominent example is its combination with the BCL-2 inhibitor (a BH3 mimetic) Venetoclax (B612062) in AML. nih.gov

Resistance to Venetoclax, both primary and acquired, is a significant clinical challenge. biospace.com The most well-documented mechanism is the compensatory upregulation of other anti-apoptotic proteins from the BCL-2 family, particularly Myeloid Cell Leukemia 1 (MCL-1). nih.govbiospace.comaacrjournals.org By sequestering pro-apoptotic proteins, MCL-1 can bypass the BCL-2 blockade by Venetoclax, thereby preventing apoptosis. aacrjournals.orgaacrjournals.org Other proteins like BCL-xL and BCL2-A1 can also contribute to this resistance. aacrjournals.orgnih.gov Furthermore, activation of signaling pathways such as the RAS-MAPK pathway can drive the expression of these anti-apoptotic proteins, conferring Venetoclax resistance. biospace.comaacrjournals.org

| Co-Administered Drug Class | Example Drug | Primary Resistance Mechanism | Associated Signaling Pathways |

|---|---|---|---|

| BH3 Mimetic | Venetoclax | Upregulation of anti-apoptotic proteins (MCL-1, BCL-xL, BCL2-A1) | RAS-MAPK, PI3K-AKT, STAT5 |

| Checkpoint Inhibitor | Pembrolizumab (B1139204) | Primary or secondary resistance to immune checkpoint blockade | Multiple, including tumor microenvironment factors |

| Chemotherapy | Paclitaxel (B517696) | General chemoresistance mechanisms (e.g., drug efflux, DNA repair) | MNK1/2-eIF4E axis |

Strategies to Overcome Resistance

To counteract resistance, strategies often involve combining this compound with other agents to target multiple nodes within the cancer signaling network or using sequential treatment schedules.

The development of rational combination therapies is a key strategy to enhance efficacy and overcome resistance.

Combination with BH3 Mimetics: The combination of this compound and the BH3 mimetic Venetoclax has demonstrated synergistic anti-leukemic effects in AML cell lines. nih.gov The rationale for this combination is twofold. First, resistance to Venetoclax is often mediated by increased levels of the MCL-1 protein. nih.gov The MNK pathway, which this compound inhibits, is implicated in regulating the translation of survival proteins, including MCL-1. Therefore, this compound can potentially resensitize cells to Venetoclax by downregulating MCL-1.

Combination with MEK inhibitors: For tumors that rely on the MAPK pathway, combining MNK inhibition with upstream MEK inhibition presents a logical approach. Studies involving Venetoclax have shown that simultaneously blocking the BCL-2 and MAPK pathways can lead to a synergistic induction of apoptosis. nih.gov This suggests that a dual blockade of the MAPK pathway at both the MEK and MNK levels could be a powerful strategy to prevent the emergence of resistance.

| Combination Agent Class | Rationale | Targeted Resistance Mechanism |

|---|---|---|

| BH3 Mimetics (e.g., Venetoclax) | Achieve synergistic apoptosis by targeting both BCL-2 and translation of pro-survival proteins. | Upregulation of MCL-1. |

| MEK Inhibitors | Provide a more complete blockade of the MAPK signaling pathway. | Reactivation of MAPK signaling. |

| Cytotoxic Chemotherapy (e.g., Paclitaxel) | MNK inhibition may sensitize cancer cells to the effects of cytotoxic agents. | Intrinsic chemoresistance. |

Sequential therapy involves administering drugs in a specific order to maximize their efficacy. A phase 1b clinical trial in patients with refractory metastatic breast cancer explored a sequential approach with this compound and paclitaxel. In this study, patients first received treatment with this compound alone, followed by the addition of paclitaxel. The rationale for this design is based on preclinical evidence that MNK1/2 inhibition may sensitize tumor cells to the effects of cytotoxic drugs like taxanes. By first inhibiting the MNK pathway, the subsequent administration of chemotherapy could potentially have a greater anti-tumor effect. This approach allows for the assessment of target engagement by the targeted agent before introducing the broader effects of chemotherapy.

Broader Therapeutic Potential and Emerging Research Areas

Applications in Autoimmune Conditions

The role of the MNK pathway in regulating protein synthesis extends beyond cancer, influencing cellular signaling pathways involved in inflammation ontosight.ai. This has led to investigations into Tomivosertib's potential therapeutic applications in autoimmune conditions ontosight.ai. While specific mechanisms are still under investigation, the modulation of inflammatory responses by inhibiting MNK1/2 is a key area of interest ontosight.ai. Furthermore, the presence of autoimmune conditions is often an exclusion criterion in clinical trials for this compound, suggesting a potential interaction or contraindication that warrants careful consideration in patient selection cancer.gov. Research into the immune-modulatory aspects of MNK inhibition is ongoing, with early findings pointing towards its ability to downregulate immunosuppressive cytokines and checkpoint proteins researchgate.net.

The MNK pathway is implicated in the regulation of inflammatory signaling. By inhibiting MNK1/2, this compound has the potential to modulate inflammatory responses by affecting the translation of proteins involved in these processes ontosight.ai. Preclinical models suggest that MNK inhibition can reduce the production of pro-inflammatory cytokines, contributing to a less inflamed cellular environment . This suggests a potential therapeutic avenue for conditions characterized by dysregulated inflammation.

Neuropathic Pain

Emerging research indicates that this compound may hold promise for the treatment of neuropathic pain nih.govresearchgate.netmdanderson.orgscite.airesearchgate.netoup.commedchemexpress.cn. Neuropathic pain is often driven by spontaneous activity in dorsal root ganglion (DRG) neurons, which are responsible for transmitting pain signals nih.govresearchgate.netscite.airesearchgate.netoup.com. Studies using cultured human DRG neurons have demonstrated that this compound can reversibly suppress this spontaneous activity nih.govresearchgate.netscite.airesearchgate.netoup.com.

Research has shown that this compound, at a concentration of 25 nM, effectively suppresses spontaneous activity in human DRG neurons recovered from patients with radicular neuropathic pain nih.govresearchgate.netscite.airesearchgate.netoup.com. This effect was observed within minutes of treatment and was reversible upon washout nih.govresearchgate.netoup.combiorxiv.org. The mechanism involves the inhibition of MNK, leading to a rapid reduction in eIF4E phosphorylation nih.govresearchgate.netresearchgate.netbiorxiv.org. This suppression of aberrant neuronal firing is a critical step in alleviating neuropathic pain.

This compound treatment has also been associated with alterations in neuronal excitability, specifically a decrease in action potential amplitude and changes in the magnitude of afterhyperpolarizing currents nih.govresearchgate.netresearchgate.netoup.combiorxiv.org. These electrophysiological modifications suggest that this compound may influence the activity of voltage-gated sodium (Na+) and potassium (K+) channels, which are crucial for neuronal firing and repolarization nih.govresearchgate.netresearchgate.netoup.combiorxiv.org. Targeting these ion channels is a known strategy in managing neuropathic pain.

Identification of Novel MNK1/2 Interactors and Substrates

Understanding the full spectrum of MNK1/2 activity is crucial for developing targeted therapies. Research efforts have focused on identifying novel interactors and substrates of these kinases, beyond the well-established eIF4E nih.govresearchgate.netoncotarget.comdovepress.comresearchgate.net. Liquid-chromatography-tandem mass spectrometry (LC-MS/MS) studies have been employed to map protein-MNK1/2 complexes nih.govresearchgate.net.

| Kinase | Number of Interacting Proteins Identified |

| MNK1 | 16 |

| MNK2 | 10 |

| MNK1 & MNK2 | 24 |

Source: nih.govresearchgate.net

While eIF4E is a primary substrate, other proteins have been identified as potential targets of MNK1/2, including heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1) and cytosolic phospholipase A2 (cPLA2) nih.govdovepress.com. Further characterization of these interactions and substrates is ongoing to elucidate the broader signaling networks regulated by MNK1/2.

Influence of Host Factors on Efficacy (e.g., Diet)

Emerging research suggests that host factors, such as diet, can significantly influence the efficacy of this compound researchgate.netthe-scientist.comperplexity.ailarvol.comnih.gov. Studies exploring the combination of a ketogenic diet with this compound in preclinical cancer models have shown enhanced therapeutic outcomes researchgate.netthe-scientist.comperplexity.ailarvol.com. The ketogenic diet, characterized by high fat and low carbohydrate intake, can remodel the translatome of cancer cells, making them more vulnerable to targeted therapies like this compound researchgate.netthe-scientist.comperplexity.ai. This dietary intervention, by altering cellular metabolism and creating a "metabolic trap," effectively starves cancer cells by blocking alternative energy sources, thereby potentiating the anti-tumor effects of this compound the-scientist.comperplexity.ai. This highlights the potential for personalized treatment strategies that integrate dietary interventions with targeted therapies.

Future Directions and Unanswered Questions

Refinement of Patient Selection Strategies and Predictive Biomarker Identification

A crucial aspect of optimizing tomivosertib's efficacy is the identification of patient populations most likely to respond to treatment. This involves the discovery and validation of predictive biomarkers. In a phase 2 trial for non-small cell lung cancer (NSCLC), PD-L1 positivity was correlated with the duration of benefit, supporting its use as a biomarker. curetoday.com However, the modest results of the KICKSTART trial, which enrolled patients with high PD-L1 expression, indicate that a more nuanced biomarker strategy is necessary. onclive.comtargetedonc.com

Future research will likely focus on a multi-faceted approach to patient selection. This could involve integrating various biomarkers, including tumor mutational burden (TMB), the presence of specific gene mutations, and the analysis of the tumor microenvironment. nih.govilcn.org The goal is to move beyond single-marker paradigms to a more comprehensive understanding of the factors that sensitize a tumor to MNK inhibition. For instance, in acute myeloid leukemia (AML), the M5 subtype, often characterized by FLT3 activating mutations and high levels of phosphorylated eIF4E, has been identified as particularly sensitive to this compound. ajmc.com This suggests that patients with specific molecular profiles may derive greater benefit.

The development of robust, validated predictive biomarkers is essential for designing future clinical trials and for the eventual clinical application of this compound. nih.govtheoncologynurse.com This will enable a more personalized approach to treatment, ensuring that the drug is administered to patients who have the highest probability of a positive outcome while sparing others from potentially ineffective therapy.

Exploration of Novel Combination Therapies and Mechanistic Synergies

The future of this compound likely lies in combination with other anti-cancer agents. researchgate.net Preclinical and clinical studies are exploring the synergistic potential of this compound with various therapies, including checkpoint inhibitors, chemotherapy, and other targeted agents. The rationale behind these combinations is to target multiple, non-overlapping pathways involved in tumor growth and survival.

In NSCLC, the KICKSTART trial evaluated this compound in combination with the checkpoint inhibitor pembrolizumab (B1139204). onclive.comtargetedonc.com The aim was to leverage this compound's ability to modulate the immune response and enhance the activity of immunotherapy. curetoday.com While this particular trial did not meet its primary endpoint, the concept of combining MNK inhibition with immunotherapy remains an area of active investigation. onclive.comtargetedonc.com

In breast cancer, a phase 1b study has explored the combination of this compound with the chemotherapeutic agent paclitaxel (B517696). patsnap.comaacrjournals.org The rationale for this combination includes the potential for MNK1/2 inhibition to sensitize cancer cells to cytotoxic drugs. aacrjournals.org

Furthermore, in AML, preclinical studies have demonstrated synergistic anti-leukemic responses when this compound is combined with the BCL-2 inhibitor venetoclax (B612062). nih.govnih.gov This highlights the potential for dual targeting of key survival pathways in hematological malignancies. The exploration of these and other novel combinations will be critical in defining the role of this compound in the broader oncology landscape.

Further Elucidation of Synergistic Mechanisms (e.g., this compound and Venetoclax)

The observed synergy between this compound and venetoclax in AML cell lines provides a compelling avenue for further investigation. nih.govnih.gov While the combination has shown potent anti-leukemic effects in vitro, the precise molecular mechanisms underlying this synergy are not yet fully understood. ajmc.comnih.gov

Initial research suggests that the combination of these two drugs leads to a synergistic suppression of cellular viability and the growth of leukemic progenitor colonies. nih.gov It is hypothesized that AML cells can develop resistance to venetoclax through the upregulation of the anti-apoptotic protein MCL-1. nih.gov Future studies will need to determine if this compound can counteract this resistance mechanism, potentially by inhibiting the translation of MCL-1 mRNA.

A deeper understanding of the interplay between MNK inhibition and BCL-2 blockade is crucial. This will involve detailed molecular studies to delineate the signaling pathways and downstream effectors that are modulated by the combination treatment. Elucidating these mechanisms will not only provide a strong rationale for clinical trials of this combination but may also inform the development of other synergistic drug pairings.

Investigating the Role of MNKs in Specific Disease Pathways Beyond Established Targets

The therapeutic potential of this compound may extend beyond its currently explored indications. MNK1 and MNK2 are involved in a variety of cellular processes, and their inhibition could have therapeutic implications in a range of diseases. researchgate.net

Research has primarily focused on the role of MNKs in cancer, particularly through their regulation of eIF4E phosphorylation and the subsequent translation of oncogenic proteins. nih.govtandfonline.com However, MNKs have also been implicated in other pathways, such as the regulation of inflammatory cytokine production and the modulation of the tumor microenvironment. researchgate.net

Future investigations should aim to explore the role of MNKs in other disease contexts. This could include other types of cancer where the MAPK pathway is dysregulated, as well as non-oncologic conditions characterized by aberrant protein translation or inflammation. A broader understanding of the biological functions of MNKs could open up new therapeutic avenues for this compound and other MNK inhibitors.

Advanced Pharmacodynamic and Translational Methodologies in Clinical Studies

To fully understand the effects of this compound and to guide its clinical development, the implementation of advanced pharmacodynamic and translational research methodologies is essential. These studies provide a crucial link between the drug's mechanism of action and its clinical effects.

In a phase 1b study in metastatic breast cancer, researchers successfully used a combination of techniques to assess the pharmacodynamic effects of this compound. patsnap.comaacrjournals.orgnih.gov These included:

Immunohistochemistry (IHC): To measure the reduction in phosphorylation of eIF4E, a direct target of MNK1/2, in tumor tissue. patsnap.comaacrjournals.org

Proteomics and Translatomics: To identify broader changes in protein expression and translation induced by this compound. patsnap.comaacrjournals.org

Imaging Mass Cytometry: To analyze the spatial distribution of immune cells within the tumor microenvironment. patsnap.comaacrjournals.org

These advanced methodologies allow for a detailed assessment of target engagement and the biological consequences of MNK inhibition in patients. Future clinical trials should continue to incorporate such translational endpoints to gain a deeper understanding of this compound's activity, both as a single agent and in combination therapies. patsnap.comaacrjournals.org This will be critical for optimizing treatment strategies and identifying patients who are most likely to benefit.

Long-term Efficacy and Sustained Response in Diverse Patient Populations

Future studies should be designed to collect long-term follow-up data from patients treated with this compound, both as a monotherapy and in combination regimens. clinicaltrials.gov It will also be important to evaluate the efficacy of this compound in diverse patient populations, including those with different tumor types, stages of disease, and prior treatment histories. clinicaltrials.gov

Understanding the factors that contribute to a sustained response versus the development of resistance will be crucial. This will require the collection of longitudinal data, including serial biopsies and blood samples, to track molecular changes in the tumor and the patient's immune system over time. Ultimately, the goal is to identify strategies to prolong the duration of response and improve long-term outcomes for patients treated with this compound.

Q & A

Q. What is the primary mechanism of Tomivosertib in inhibiting cancer cell proliferation?

this compound selectively targets MNK1 and MNK2 kinases, inhibiting phosphorylation of eIF4E at Ser209 (IC50 = 1–2 nM for MNK1/2, 2–16 nM for cellular eIF4E phosphorylation). This disrupts cap-dependent translation of oncogenic mRNAs, reducing proliferation and inflammatory cytokine production (e.g., TNFα, IL-6) in cancer models like DLBCL and AML .

Q. Which cancer types have shown preclinical sensitivity to this compound?

Preclinical studies highlight efficacy in diffuse large B-cell lymphoma (DLBCL), acute myeloid leukemia (AML), and hepatocellular carcinoma. DLBCL cell lines (e.g., TMD8, OCI-Ly3) show sensitivity linked to reduced pro-inflammatory cytokines and eIF4E phosphorylation . In AML, this compound reduces p-eIF4E levels and cell viability (IC50: 0.1–10 μM) .

Q. How does this compound modulate PD-L1 expression in tumor cells?

this compound downregulates PD-L1 protein abundance by inhibiting MNK-dependent translation, enhancing antitumor immunity. Preclinical models demonstrate increased intratumoral cytotoxic T cells and prolonged survival in MYC-KRAS-driven liver cancer mice .

Advanced Research Questions

Q. How should researchers design in vitro experiments to determine optimal this compound dosing?

- Titration Range : Use 0.1–100 μM concentrations to capture dose-response curves, as IC50 values vary by cell type (e.g., 0.1–10 μM in AML ; 2–16 nM for eIF4E phosphorylation ).

- Duration : Assess effects at 24–72 hours, with Western blot validation of p-eIF4E suppression .

- Controls : Include untreated cells and MNK-independent inhibitors (e.g., S6K1 inhibitors) to isolate MNK-specific effects .

Q. What methodological considerations apply when combining this compound with immune checkpoint inhibitors?

- Synergy : Co-administer with anti-PD-1/PD-L1 agents (e.g., avelumab, pembrolizumab) to enhance T-cell activity. Clinical trials in NSCLC and colorectal cancer show combination safety, though efficacy requires further validation .

- Biomarkers : Monitor PD-L1 levels, tumor-infiltrating lymphocytes, and cytokine profiles (e.g., TNFα, CXCL10) to assess immune modulation .

Q. How can researchers address contradictions between preclinical efficacy and clinical trial outcomes?

- Translational Gaps : While this compound showed promise in AML and lymphoma models , Phase II trials in NSCLC (NCT04622007) failed to meet PFS thresholds (HR = 0.62, p = 0.21) .

- Mitigation Strategies : Optimize patient stratification using MNK/eIF4E pathway biomarkers and explore combinatorial regimens (e.g., with venetoclax in AML) .

Q. What experimental models best replicate this compound’s tumor microenvironment effects?

- Xenografts : Use MYC-KRAS-driven liver cancer models to study PD-L1 suppression and immune infiltration .

- Co-cultures : Incorporate stromal/immune cells (e.g., T cells) to evaluate cytokine-mediated crosstalk in DLBCL .

Methodological and Translational Questions

Q. What biomarkers are recommended for assessing this compound activity in vivo?

- Primary : p-eIF4E (Ser209) levels via Western blot or IHC .

- Secondary : Plasma cytokines (TNFα, IL-6) and tumor PD-L1 expression .

- Functional : Tumor growth kinetics and immune cell profiling (e.g., CD8+ T cells) .

Q. How can researchers evaluate this compound’s role in nonsense mutation suppression?

Q. What are the challenges in translating MNK inhibition to clinical settings?

- Heterogeneity : Variable MNK dependency across cancers; AML and DLBCL show stronger preclinical responses than solid tumors .

- Toxicity : Manage adverse events (e.g., 67% Grade ≥3 AEs in NSCLC trials) via dose optimization .

- Combination Timing : Sequential vs. concurrent dosing with chemotherapy (e.g., paclitaxel in breast cancer; NCT04261218) requires pharmacokinetic alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.